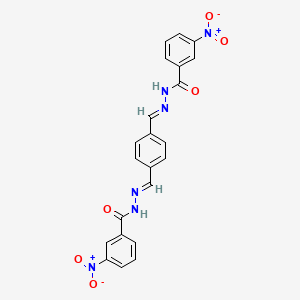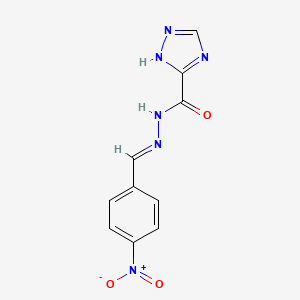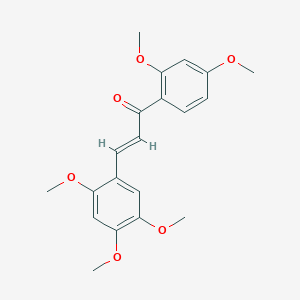
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, also known as DPT, is a chemical compound that belongs to the class of synthetic tryptamines. It was first synthesized in 1973 by Alexander Shulgin and has since been used in scientific research for its psychoactive properties. DPT is a potent hallucinogenic compound that is structurally similar to other tryptamine compounds such as DMT and psilocybin.
Wirkmechanismus
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction is thought to be responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
This compound is known to produce a range of biochemical and physiological effects. It is known to increase heart rate, blood pressure, and body temperature. This compound is also known to produce visual and auditory hallucinations, altered perceptions of time and space, and feelings of euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its potent hallucinogenic effects. This allows researchers to study the effects of altered states of consciousness on the brain and behavior. However, one limitation is the potential for adverse reactions and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety, depression, and addiction. Another area of interest is the study of the neural mechanisms underlying the psychoactive effects of this compound. Additionally, the development of new analogs of this compound with improved therapeutic potential is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one has been used in scientific research for its psychoactive properties. It is known to produce hallucinations and altered states of consciousness in humans. This compound has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-7-8-15(18(11-14)24-3)16(21)9-6-13-10-19(25-4)20(26-5)12-17(13)23-2/h6-12H,1-5H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGHECXARIGRQ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



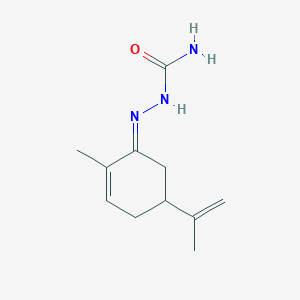
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
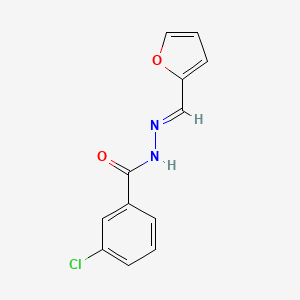
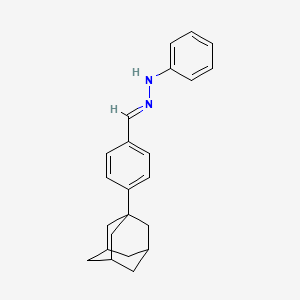
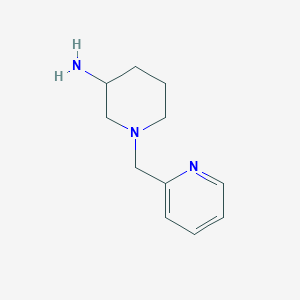
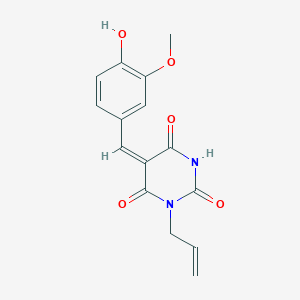
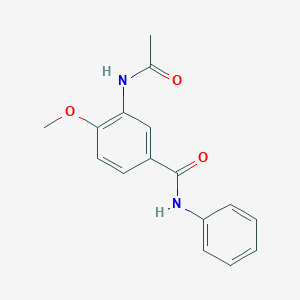
![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3839622.png)
![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)
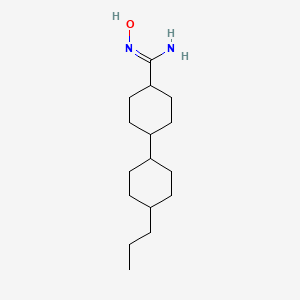
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B3839637.png)
